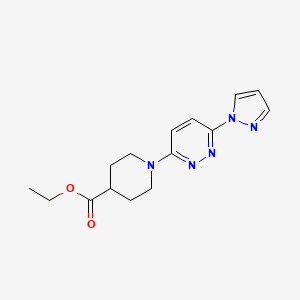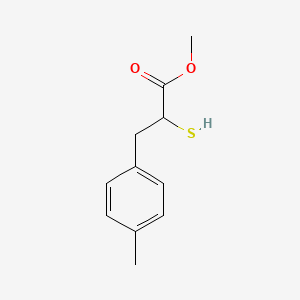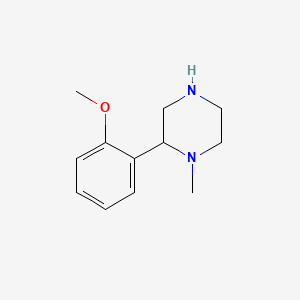![molecular formula C17H22N2OS B2362574 3-(4-Butoxyphényl)-1,4-diazaspiro[4.4]non-3-ène-2-thione CAS No. 1325305-84-7](/img/structure/B2362574.png)
3-(4-Butoxyphényl)-1,4-diazaspiro[4.4]non-3-ène-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione” is a complex organic compound. It contains a diazaspiro ring, which is a type of bicyclic structure containing two nitrogen atoms . It also has a thione group (-C=S), which is similar to a ketone but with a sulfur atom instead of oxygen .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The presence of different functional groups and the diazaspiro ring would result in a complex spectrum with multiple peaks .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the diazaspiro ring and the thione group. For example, thiones can undergo reactions such as the thiol-ene reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would affect properties such as solubility, melting point, and boiling point .
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé une nouvelle série de 4-méthoxybenzofuran-5-oyl conjugués à des 3,4-dihydropyrimidin-2(1H)-thiones en utilisant la réaction de Biginelli. Ces dérivés ont présenté une excellente activité antibactérienne contre des souches spécifiques, notamment Klebsiella planticola, Escherichia coli et Micrococcus luteus .
- Les mêmes dérivés ont également été évalués pour leur activité anti-biofilm. Le composé 4f s'est démarqué, montrant d'excellents effets anti-biofilm contre K. planticola, avec une valeur IC50 équivalente à celle de la ciprofloxacine .
- Les informations issues de la synthèse et de la caractérisation des 3,4-dihydropyrimidin-2(1H)-thiones peuvent guider la conception de nouvelles molécules bioactives .
- La compréhension du mécanisme d'action est cruciale. Les chercheurs proposent un mécanisme possible pour la synthèse des 3,4-dihydropyrimidin-2(1H)-thiones .
Activité antibactérienne
Propriétés anti-biofilm
Conception de nouveaux composés bioactifs
Aperçus mécanistiques
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-3-12-20-14-8-6-13(7-9-14)15-16(21)19-17(18-15)10-4-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERDFOAXWFVAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3(CCCC3)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea](/img/structure/B2362493.png)
![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)
![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)



![7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)
![4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2362511.png)